

# Raf265: A Potent Dual Inhibitor of Raf Kinases and VEGFR2

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Raf265   |           |
| Cat. No.:            | B1314548 | Get Quote |

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the kinase selectivity profile of **Raf265** (also known as CHIR-265), a potent small molecule inhibitor. This document summarizes key experimental data, details the methodologies used, and visualizes its mechanism of action within relevant signaling pathways.

Raf265 is a novel, orally bioavailable small molecule that demonstrates significant inhibitory activity against both Raf serine/threonine kinases and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), a receptor tyrosine kinase.[1][2] This dual-inhibitor profile makes Raf265 a compound of interest for cancer therapy, as it can simultaneously target tumor cell proliferation through the Raf/MEK/ERK signaling pathway and tumor angiogenesis by blocking the VEGF signaling cascade.[3][4]

#### Selectivity Profile of Raf265

The inhibitory activity of **Raf265** has been characterized against a panel of kinases, revealing a high affinity for Raf family members and VEGFR2. The following table summarizes the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values from various biochemical and cell-based assays.



| Target Kinase        | Assay Type        | IC50 / EC50 (nM) | Reference |
|----------------------|-------------------|------------------|-----------|
| B-Raf (wild-type)    | Biochemical       | 70               | [5]       |
| B-Raf (V600E mutant) | Biochemical       | 0.5 - 140        | [1][5]    |
| C-Raf                | Biochemical       | 3 - 19           | [5][6]    |
| VEGFR2               | Biochemical       | <100             | [1]       |
| VEGFR2               | Cell-based (EC50) | 30 - 190         | [1][6]    |
| c-Kit                | Biochemical       | <100             | [1]       |
| c-Kit                | Cell-based (EC50) | 1100             | [1]       |
| PDGFRβ               | Biochemical       | <100             | [1]       |
| PDGFRβ               | Cell-based (EC50) | 790              | [1]       |

As the data indicates, **Raf265** is a potent inhibitor of both wild-type and mutant B-Raf, as well as C-Raf, with IC50 values in the low nanomolar range.[5][6] Notably, it demonstrates significant potency against the B-Raf V600E mutant, a common driver mutation in melanoma. [5] Furthermore, **Raf265** effectively inhibits VEGFR2 phosphorylation.[6] While it shows activity against other kinases like c-Kit and PDGFRβ in biochemical assays, the cellular potency is considerably lower, suggesting a degree of selectivity for the Raf kinases and VEGFR2.[1]

## **Mechanism of Action: Dual Pathway Inhibition**

**Raf265** exerts its anti-cancer effects by targeting two critical signaling pathways involved in tumor growth and survival: the Raf/MEK/ERK (MAPK) pathway and the VEGF signaling pathway.

The Raf/MEK/ERK pathway is a key signaling cascade that regulates cell proliferation, differentiation, and survival.[7] In many cancers, this pathway is constitutively activated due to mutations in upstream components like Ras or B-Raf.[1] By inhibiting B-Raf and C-Raf, **Raf265** blocks the phosphorylation of MEK, which in turn prevents the phosphorylation and activation of ERK, ultimately leading to cell cycle arrest and apoptosis in tumor cells with a mutated B-Raf.[6]







Simultaneously, **Raf265** inhibits angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[3] This is achieved by targeting VEGFR2, the primary receptor for VEGF.[4] Inhibition of VEGFR2 blocks the downstream signaling events that lead to endothelial cell proliferation, migration, and survival, thus preventing the growth of new blood vessels into the tumor.[2]





Click to download full resolution via product page

Figure 1. Mechanism of action of Raf265.



### **Experimental Protocols**

The following are detailed methodologies for key experiments cited in the evaluation of **Raf265**'s selectivity profile.

#### **Biochemical Raf Kinase Assay (Radiolabel-based)**

This assay measures the ability of Raf265 to inhibit the phosphorylation of MEK by Raf kinase.

- Reaction Setup: In a polypropylene plate, combine recombinant Raf kinase and its substrate, MEK, at twice their final concentrations in assay buffer (50 mM Tris-HCl, pH 7.5, 15 mM MgCl<sub>2</sub>, 0.1 mM EDTA, 1 mM DTT).[6]
- Inhibitor Addition: Add **Raf265**, diluted in 100% DMSO, to the wells containing the Raf/MEK mixture. Include a control with DMSO alone.[6]
- Reaction Initiation: Start the kinase reaction by adding [y-33P]ATP diluted in assay buffer.
- Incubation: Incubate the reaction mixture for 45-60 minutes at room temperature.[6]
- Reaction Termination: Stop the reaction by adding an EDTA solution.
- Detection: Transfer the reaction mixture to a filter plate to capture the phosphorylated MEK. Wash the filter plate to remove unincorporated [γ-<sup>33</sup>P]ATP. After drying, add scintillation fluid to each well and measure the radioactivity using a scintillation counter. The amount of radioactivity is proportional to the kinase activity.[6]

#### **Cell-Based VEGFR2 Phosphorylation Assay (ELISA)**

This assay quantifies the inhibition of VEGF-induced VEGFR2 autophosphorylation in intact cells.

- Cell Culture: Culture human umbilical vein endothelial cells (HUVECs), which endogenously express VEGFR2, in appropriate media.[1]
- Compound Incubation: Pre-incubate the cells with varying concentrations of Raf265 to allow for target binding.[1]







- Cell Stimulation: Stimulate the cells with VEGF-A to induce VEGFR2 autophosphorylation.[1]
- Cell Lysis: Lyse the cells to release the cellular proteins.
- ELISA: Quantify the amount of phosphorylated VEGFR2 in the cell lysates using a sandwich ELISA. This involves capturing total VEGFR2 and detecting the phosphorylated form with a specific antibody.[1]
- Data Analysis: Determine the dose-dependent inhibition of VEGFR2 phosphorylation by Raf265.[1]







Click to download full resolution via product page

Figure 2. General experimental workflows.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. reactionbiology.com [reactionbiology.com]
- 2. Phospho-VEGF Receptor 2 Antibody Sampler Kit | Cell Signaling Technology [cellsignal.com]
- 3. 14-3-3 Facilitates Ras-Dependent Raf-1 Activation In Vitro and In Vivo PMC [pmc.ncbi.nlm.nih.gov]
- 4. bpsbioscience.com [bpsbioscience.com]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. selleckchem.com [selleckchem.com]
- 7. A novel assay for the measurement of Raf-1 kinase activity PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Raf265: A Potent Dual Inhibitor of Raf Kinases and VEGFR2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1314548#selectivity-profile-of-raf265-against-other-kinases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com